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Isoalliin

Reactive carbonyl species Acrolein scavenging Secondary antioxidant

Isoalliin is the exclusive dominant ACSO (84–89 mol%) in onion, leek, and Welsh onion—with zero alliin—making it the definitive biomarker for Allium cepa authentication. It is the most potent plant-derived acrolein scavenger identified, outperforming alliin, carnosine, EGCG, and resveratrol. Its unique Nrf2/ARE activation at 2 mM (absent in alliin) positions it as a mechanistically distinct phase II probe. This ≥98% reference standard also enables garlic-greening QC and carbonyl-trapping SAR.

Molecular Formula C6H11NO3S
Molecular Weight 177.22 g/mol
Cat. No. B1237514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoalliin
Synonymsalliin
alliin, (L-Ala)-(R)-isomer
alliin, (L-Ala)-(S)-isomer
alliin, (L-Ala)-isomer
isoalliin
PCSO
S-(2-propenyl)cysteine sulfoxide
S-allylcysteine sulfoxide
Molecular FormulaC6H11NO3S
Molecular Weight177.22 g/mol
Structural Identifiers
SMILESCC=CS(=O)CC(C(=O)O)N
InChIInChI=1S/C6H11NO3S/c1-2-3-11(10)4-5(7)6(8)9/h2-3,5H,4,7H2,1H3,(H,8,9)/b3-2+/t5-,11?/m0/s1
InChIKeyOKYHUOHBRKWCQJ-FTJYXMLISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isoalliin (trans-(+)-S-1-Propenyl-L-cysteine sulfoxide) – Compound Identity, Natural Occurrence, and Procurement-Relevant Profile


Isoalliin (CAS 16718-23-3, C₆H₁₁NO₃S, MW 177.22 g/mol, mp 153 °C) is a non-proteinogenic sulfur-containing amino acid belonging to the S-alk(en)yl-L-cysteine sulfoxide (ACSO) family. It is the dominant flavor and odor precursor in onion (Allium cepa) and serves as the biosynthetic precursor to the onion lachrymatory factor (thiopropanal S-oxide) and thiosulfinate-derived aroma compounds [1]. Structurally, isoalliin is the double-bond isomer of alliin (S-allyl-L-cysteine sulfoxide), the primary ACSO of garlic; it bears a trans-1-propenyl side chain in place of alliin's allyl group, a seemingly minor structural alteration that drives profoundly divergent chemical reactivity, downstream product profiles, and biological activities [2].

Why Isoalliin Cannot Be Replaced by Alliin, Methiin, or Other ACSOs in Research and Industrial Applications


Despite their shared ACSO backbone, isoalliin differs from alliin, methiin, propiin, and cycloalliin in stereochemistry, S-alk(en)yl side-chain identity, alliinase substrate kinetics (Km ≈ 3000 μM), enzymatic degradation products, and downstream biological potency [1]. Whereas alliin generates allicin (diallyl thiosulfinate) with broad-spectrum antimicrobial activity, isoalliin yields thiopropanal S-oxide (lachrymatory factor) and di-1-propenyl thiosulfinate, which differ fundamentally in electrophilic reactivity, pigment-forming capacity, and mammalian target engagement [2]. Quantitatively, isoalliin exclusively accumulates to ~84–89% of the free ACSO pool in onion, leek, and Welsh onion, with alliin being completely absent (molar ratio 0% in these species) [3]. Furthermore, isoalliin selectively induces phase II detoxification enzymes at concentrations where alliin and thiosulfinate derivatives are inactive [4]. These physicochemical and biological divergences render inter-class substitution scientifically and commercially invalid.

Quantitative Differential Evidence for Isoalliin Versus ACSO Analogs


Acrolein Scavenging: Isoalliin Outperforms Alliin and Established Small-Molecule Scavengers

In an HPLC-based acrolein (Acr) trapping assay, isoalliin exhibited stronger Acr-scavenging activity than its structural analog alliin, and outperformed established scavengers including carnosine, epigallocatechin gallate (EGCG), resveratrol, and hesperetin. Both isoalliin and alliin each trapped up to two Acr molecules per amino group through covalent adduct formation, but isoalliin displayed superior overall activity [1]. This head-to-head comparison within the ACSO class and against well-characterized polyphenolic and dipeptide scavengers quantitatively demonstrates isoalliin's superior carbonyl-trapping potency.

Reactive carbonyl species Acrolein scavenging Secondary antioxidant

Phase II Enzyme Induction: Isoalliin Selectively Induces Quinone Reductase (QR) Whereas Alliin and Thiosulfinates Are Inactive

In the murine hepatoma (hepa 1c1c7) cell line QR induction assay, S-1-propenyl-L-cysteine sulfoxide (isoalliin, 1a) induced quinone reductase at 2 mM, while alliin, methiin, and the corresponding thiosulfinates (MeS(O)SMe, PrS(O)SPr, AllS(O)SAll) were completely incapable of QR induction at concentrations up to 0.1 mM (where they exhibited cytotoxicity) [1]. Cycloalliin, a cyclic derivative of isoalliin, also induced QR at 1 mM. However, doubling of QR activity required isoalliin concentrations of 10–15 mM, indicating a moderate potency that nonetheless constitutes a unique activity absent from the alliin/thiosulfinate class [1].

Chemoprevention Nrf2/ARE pathway Quinone reductase induction

Cold-Storage Stability: Isoalliin Exhibits the Highest Fold-Increase Among ACSOs During Post-Harvest Storage at 5 °C

Across 58 garlic genotypes (Allium sativum) analyzed immediately after harvest and after 8 weeks of storage at 5 °C, the average total ACSO content increased by 30%, from 7.50 mg/g FW to 9.75 mg/g FW. The alliin/methiin/isoalliin molar ratio shifted from 83/16/1 (fresh) to 82/14/4 (stored), representing a ~4-fold relative increase in isoalliin content upon cold storage [1]. The finding that isoalliin concentrations exhibited the most striking, several-fold increase among all ACSOs has been independently confirmed across multiple studies [2]. This disproportionate isoalliin accumulation during cold storage is enzymatically driven by γ-glutamyl transpeptidase (GGT)-mediated hydrolysis of Glu-PEC to isoalliin at low temperature [3].

Post-harvest metabolism Cold storage ACSO accumulation

Species-Specific Biomarker Utility: Isoalliin Is the Dominant ACSO (≥81% Molar Ratio) in Onion, Leek, Welsh Onion, and Asatsuki, with Alliin Absent

Quantitative HPLC profiling across seven Allium vegetables established that molar ratios of methiin/alliin/isoalliin (M/A/I, %) are similar in onion (16/0/84), Welsh onion (19/0/81), asatsuki (11/0/89), and leek (19/0/81). In these four species, alliin is completely absent (0%) [1]. This contrasts sharply with garlic (17/78/5), Chinese chive (80/13/7), and rakkyo (68/0/32). Isoalliin is the only ACSO found at dominant levels across all seven species examined, establishing it as a universal Allium ACSO marker. The taxonomic specificity of isoalliin was further confirmed in Allium hybrids, where isoalliin was detected in all investigated A. cepa × wild species crosses [2].

Chemotaxonomy ACSO profiling Allium species differentiation

Procurement-Ready Isolation Process: High-Purity Isoalliin Obtainable via Enzyme-Native Extraction Without Alliinase Degradation

A patented method for extracting isoalliin from onion cells using nitrogen pressurization and ethanol substitution achieves an extraction rate of 0.426 mg/g fresh onion tissue (70% of the theoretical extraction rate), with ≥99% purity after re-crystallization [1]. Critically, this method avoids tissue maceration, high-temperature heating, and microwave enzyme inactivation, thereby preventing alliinase-mediated hydrolysis of isoalliin into thiosulfinate degradation products [1]. In contrast, conventional alliin extraction from garlic requires microwave pretreatment to inactivate alliinase, reflecting the differing stability constraints of the two ACSOs [1].

Natural product extraction Enzyme-native isolation Isoalliin purification

Highest-Value Application Scenarios for Isoalliin Based on Quantitative Differentiation Evidence


Reactive Carbonyl Species (RCS) Research and Secondary Antioxidant Discovery Programs

Isoalliin is currently the most potent plant-derived acrolein scavenger identified among 46 angiosperm species screened, outperforming alliin, carnosine, EGCG, resveratrol, and hesperetin [1]. Research groups investigating lipid peroxidation-derived RCS (acrolein, HNE) as mediators of oxidative pathology should prioritize isoalliin as a positive control and mechanistic probe compound for studying amino-group-mediated carbonyl trapping. Its ability to trap up to two Acr molecules per amino group provides a defined stoichiometric benchmark for structure-activity relationship (SAR) studies [1].

Nrf2/ARE-Mediated Chemoprevention and Phase II Enzyme Induction Studies

Unlike alliin and all tested Allium thiosulfinates, isoalliin selectively induces quinone reductase (QR) in murine hepatoma cells at 2 mM, although doubling of QR activity requires 10–15 mM [1]. This unique QR-inducing activity positions isoalliin as a mechanistically distinct ACSO tool compound for studying Nrf2/ARE pathway activation without the confounding cytotoxicity associated with thiosulfinates at comparable concentrations [1]. Laboratories comparing ACSO chemopreventive potential should select isoalliin as the only free ACSO with demonstrated phase II induction capacity.

Allium Species Authentication and Botanical Product Quality Control

Isoalliin is the dominant ACSO (81–89 mol%) in onion, leek, Welsh onion, and asatsuki, where alliin is completely absent (0 mol%), while garlic contains only 5 mol% isoalliin [1]. This quantitative species specificity makes isoalliin an unambiguous HPLC-MS/MS biomarker for authenticating onion-derived botanical ingredients, detecting garlic adulteration in onion products, and standardizing Allium-based dietary supplements and flavor preparations. Analytical reference standards of isoalliin (≥99% purity, obtainable via the patented nitrogen-pressurization extraction method [2]) enable robust QC method development.

Post-Harvest Metabolism and Garlic Greening Prediction in Food Processing

Isoalliin exhibits a ~4-fold relative increase during cold storage (5 °C, 8 weeks), the most dramatic fold-change among all ACSOs in garlic [1]. This accumulation is directly linked to the green/blue discoloration of processed garlic products (garlic greening), as isoalliin serves as the primary pigment precursor [2]. Food manufacturers and garlic processing facilities should monitor isoalliin levels as a predictive QC parameter for greening risk, particularly when processing cold-stored garlic bulbs. Warm storage (>25 °C) of cold pre-stored bulbs reduces isoalliin content via conversion to cycloalliin and mitigates greening [2].

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